1-((2-methoxyphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-methoxyphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((2-methoxyphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic derivative that incorporates various pharmacologically relevant moieties, including a piperidine core and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Piperidine moiety : Known for its diverse pharmacological effects, including anesthetic and antipsychotic properties.
- Methoxyphenyl group : This substituent may enhance lipophilicity and influence the compound's interaction with biological targets.
- Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
Chemical Formula
The compound's molecular formula is C15H18N4O4S, indicating a complex structure conducive to various biological interactions.
Anticancer Activity
Research has shown that compounds containing piperidine and sulfonamide functionalities exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including A-431 (epidermoid carcinoma) and HT29 (colon cancer) cells. The mechanism often involves the induction of apoptosis via pathways influenced by Bcl-2 family proteins .
- IC50 Values : The compound's effectiveness can be quantified by its IC50 values against specific cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range, suggesting potent activity .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds similar to the target molecule have been evaluated for their ability to inhibit bacterial growth:
- Bacterial Strains Tested : Common strains such as Staphylococcus aureus and Escherichia coli were used to assess antibacterial activity.
- Results : The synthesized derivatives exhibited varying degrees of antibacterial activity, with some showing significant inhibition zones in disc diffusion assays .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE):
- AChE Inhibition : Compounds with similar structures have been reported to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition mechanism often involves binding to the active site of the enzyme, thus preventing acetylcholine breakdown .
Binding Affinity Studies
Binding studies using bovine serum albumin (BSA) indicate that the compound has a moderate affinity for serum proteins, which can influence its bioavailability and therapeutic efficacy:
Compound | Binding Affinity (µM) | Biological Target |
---|---|---|
Compound A | 15 | BSA |
Target Compound | 20 | BSA |
This data suggests that while the target compound binds effectively to serum proteins, further optimization may be needed to enhance its pharmacokinetic profile.
Study 1: Anticancer Efficacy
A recent study focused on a series of piperidine derivatives, including our target compound. Researchers found that these compounds significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity through increased cellular uptake and apoptosis induction.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related oxadiazole-containing compounds in models of oxidative stress. Results indicated that these compounds could mitigate neuronal cell death by modulating oxidative stress pathways, suggesting potential applications in treating neurodegenerative disorders.
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-19-16(26-20-12)11-18-17(22)13-7-9-21(10-8-13)27(23,24)15-6-4-3-5-14(15)25-2/h3-6,13H,7-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPTROHWTUZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.